3-Isopropyl-4-methoxyphenol

Beschreibung

BenchChem offers high-quality 3-Isopropyl-4-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-4-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

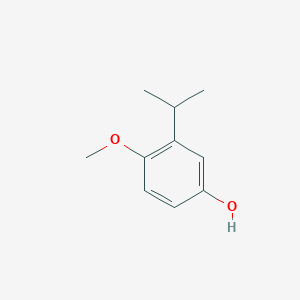

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTLRGJEUYZYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462581 | |

| Record name | 2-Isopropyl-4-hydroxy anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13523-62-1 | |

| Record name | 2-Isopropyl-4-hydroxy anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Isopropyl-4-methoxyphenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Isopropyl-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Isopropyl-4-methoxyphenol (CAS No: 10569-41-4), a substituted phenol with significant potential in pharmaceutical and cosmeceutical applications. As an isomer of bioactive compounds and a structural analog of widely used antioxidants, understanding its chemical properties is paramount for its effective utilization. This document delineates its physicochemical characteristics, reactivity, synthesis, and analytical protocols. We synthesize data from established chemical principles and studies on analogous compounds to offer field-proven insights for drug development professionals. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Strategic Significance

3-Isopropyl-4-methoxyphenol, also known as 2-isopropyl-4-methoxyphenol, belongs to the class of phenolic compounds, which are of immense interest in drug discovery due to their diverse biological activities. It is a structural isomer of thymol and carvacrol, the primary bioactive constituents of thyme and oregano essential oils, which are renowned for their antimicrobial and antioxidant properties.[1][2] The strategic placement of the hydroxyl, methoxy, and isopropyl groups on the benzene ring dictates its chemical behavior and potential as a therapeutic agent. The phenolic hydroxyl group is a key functional moiety, enabling the molecule to act as a potent free-radical scavenger, a mechanism central to its antioxidant capacity.[3] This guide serves as a foundational resource for researchers aiming to harness the properties of this molecule for formulation, synthesis, and biological screening.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence formulation strategies, delivery mechanisms, and metabolic fate.

| Property | Value | Source |

| IUPAC Name | 4-methoxy-3-(propan-2-yl)phenol | - |

| Synonyms | 2-Isopropyl-4-methoxyphenol | [4] |

| CAS Number | 10569-41-4, 13522-86-6 | [5] |

| Molecular Formula | C₁₀H₁₄O₂ | [6] |

| Molecular Weight | 166.22 g/mol | - |

| Appearance | White to off-white crystalline powder (Predicted) | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, acetone. | [8] |

| Boiling Point | 118-119°C at 4.5 mmHg | [4] |

Chemical Structure and Reactivity

The reactivity of 3-Isopropyl-4-methoxyphenol is governed by the interplay of its three functional substituents on the aromatic ring.

Molecular Structure

The arrangement of the substituents is key to the molecule's function.

Caption: Structure of 3-Isopropyl-4-methoxyphenol.

Reactivity Insights

-

Hydroxyl (-OH) Group: This is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density into the ring via resonance. It is also the site of antioxidant activity, where it can donate a hydrogen atom to neutralize free radicals.[9]

-

Methoxy (-OCH₃) Group: Similar to the hydroxyl group, the methoxy group is also strongly activating and ortho-, para-directing.

-

Isopropyl (-CH(CH₃)₂) Group: This alkyl group is weakly activating and ortho-, para-directing. Its primary influence is steric; its bulk can hinder substitution at the adjacent C2 and C4 positions.

The combined effect of these groups makes the ring highly reactive towards electrophiles. The primary sites for substitution are C5 and C1, which are ortho/para to the activating groups and less sterically hindered.

Caption: Electrophilic substitution reactivity map.

Synthesis Pathways

While specific, high-yield syntheses for 3-Isopropyl-4-methoxyphenol are not extensively documented in public literature, plausible routes can be designed based on standard organic reactions. The alkylation of 4-methoxyphenol is a common strategy.

Proposed Synthesis: Friedel-Crafts Alkylation

A direct approach involves the Friedel-Crafts alkylation of 4-methoxyphenol (mequinol) using an isopropylating agent like isopropyl alcohol or 2-chloropropane in the presence of an acid catalyst.

Causality: 4-methoxyphenol is chosen as the starting material due to its commercial availability and the presence of the required methoxy group. The hydroxyl group strongly directs the incoming isopropyl electrophile to the ortho position (C3). An acid catalyst (e.g., H₂SO₄ or H₃PO₄) is required to generate the isopropyl carbocation electrophile from the alcohol or halide precursor.[4]

Caption: Proposed workflow for laboratory synthesis.

Note: Acid-catalyzed alkylations of phenols can sometimes lead to low yields and side reactions.[4] Alternative multi-step syntheses, potentially involving protection of the hydroxyl group followed by directed ortho-metalation and alkylation, could offer higher specificity and yield. A process involving the synthesis from mequinol using dirhenium decarbonyl and propylene has also been noted in patent literature.[10]

Analytical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity, purity, and quantity of the synthesized or isolated compound. A combination of chromatographic and spectroscopic techniques is standard practice.

Spectroscopic Data Profile

The following table summarizes the expected spectroscopic signatures for 3-Isopropyl-4-methoxyphenol based on established principles of NMR and IR spectroscopy.[11][12]

| Technique | Expected Signature | Rationale |

| ¹H NMR | ~1.2 ppm (d, 6H): Isopropyl methyls. ~3.3 ppm (sept, 1H): Isopropyl CH. ~3.8 ppm (s, 3H): Methoxy protons. ~5.5 ppm (s, 1H): Phenolic OH. ~6.7-6.9 ppm (m, 3H): Aromatic protons. | Chemical shifts are influenced by shielding/deshielding effects. The isopropyl methyls are equivalent, appearing as a doublet split by the single CH. The methoxy and hydroxyl protons are singlets. Aromatic protons appear in the characteristic downfield region. |

| ¹³C NMR | ~23 ppm: Isopropyl methyl carbons. ~27 ppm: Isopropyl CH carbon. ~56 ppm: Methoxy carbon. ~110-120 ppm: Aromatic CH carbons. ~140-155 ppm: Aromatic carbons bonded to oxygen. | Carbon chemical shifts reflect the local electronic environment. Carbons attached to electronegative oxygen atoms (C-OH, C-OCH₃) are significantly deshielded and appear further downfield. |

| IR (Infrared) | ~3400 cm⁻¹ (broad): O-H stretch (phenolic). ~2960 cm⁻¹ (sharp): C-H stretch (aliphatic). ~1600 cm⁻¹ (sharp): C=C stretch (aromatic). ~1230 cm⁻¹ (strong): C-O stretch (aryl ether). | Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. The broadness of the O-H peak is due to hydrogen bonding. |

| UV-Vis | λ_max ~279 nm | This is a characteristic absorption wavelength for phenolic compounds, corresponding to π → π* electronic transitions in the aromatic ring.[8] |

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for separating and quantifying phenolic compounds in a mixture.[13][14]

Protocol Trustworthiness: This protocol is designed as a self-validating system. The use of a C18 column is standard for moderately polar analytes. The gradient elution ensures that compounds with different polarities can be resolved effectively. UV detection at 280 nm is a common choice for phenols, providing good sensitivity.[15] A calibration curve with certified standards is mandatory for accurate quantification.

Step-by-Step HPLC Protocol:

-

Standard Preparation: Prepare a stock solution of 3-Isopropyl-4-methoxyphenol standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

-

Sample Preparation: Dissolve the sample matrix in methanol. If the sample is complex (e.g., a plant extract or formulation base), perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the phenolic fraction and remove interfering substances.[15] Filter the final solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (adjusts pH to ensure phenol is not ionized).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 280 nm.[16]

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: Linear gradient from 20% to 80% B

-

25-30 min: Hold at 80% B

-

30-35 min: Return to 20% B and equilibrate.

-

-

-

Data Analysis:

-

Identify the peak corresponding to 3-Isopropyl-4-methoxyphenol by comparing its retention time to that of the standard.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Quantify the amount of the compound in the sample by interpolating its peak area on the calibration curve.

-

Applications in Drug Development and Research

The structural features of 3-Isopropyl-4-methoxyphenol suggest several promising applications for drug development professionals.

-

Antioxidant in Formulations: Like its well-known analog, butylated hydroxyanisole (BHA), it can be used as a synthetic antioxidant to prevent the oxidative degradation of active pharmaceutical ingredients (APIs), fats, and oils in cosmetic and pharmaceutical formulations, thereby extending shelf-life and maintaining product integrity.[7]

-

Antimicrobial Agent: The phenolic structure is a common pharmacophore in antimicrobial agents. Its isomers, thymol and carvacrol, are potent bactericides and fungicides.[8] It is therefore a strong candidate for inclusion in topical antiseptic formulations or as a preservative.

-

Anti-inflammatory Agent: Many phenolic compounds exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation.[17] This molecule could be investigated for use in dermatological preparations for conditions like eczema or psoriasis.

Safety and Handling

Substituted phenols require careful handling. While a specific Safety Data Sheet (SDS) for 3-Isopropyl-4-methoxyphenol is not widely available, data from analogous compounds like 4-isopropylphenol and 4-isopropyl-3-methylphenol should be used to guide handling procedures.

-

Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin. May cause skin irritation and serious eye damage.[18][19]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[19]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[20]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[21]

References

Click to expand

- Techniques for Analysis of Plant Phenolic Compounds - PMC - NIH. (n.d.).

- Biosynthesis of the phenolic monoterpenes, thymol and carvacrol, by terpene synthases and cytochrome P450s in oregano and thyme. (n.d.).

- Reactivity of Substituted Phenols Toward Alkyl Radicals. (n.d.).

- The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - University of Copenhagen Research Portal. (n.d.).

- The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase | PNAS. (2021).

- Biosynthetic pathway of carvacrol and thymol in Thymus species,... - ResearchGate. (n.d.).

- Biosynthesis of the phenolic monoterpenes, thymol and carvacrol, by terpene synthases and cytochrome P450s in oregano and thyme - Digitale Bibliothek Thüringen. (n.d.).

- Ch24: Electrophilic Arom. Subs. of phenols - University of Calgary. (n.d.).

- Reactivity of Substituted Phenols Toward Alkyl Radicals - ACS Publications. (n.d.).

- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. (n.d.).

- Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.).

- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes - JoVE. (2021).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- SAFETY DATA SHEET - Fisher Scientific. (2009).

- SAFETY DATA SHEET - Chem Service. (2016).

- 3-Isopropyl-4-methylphenol | C10H14O | CID 138204 - PubChem - NIH. (n.d.).

- Do You Know 4-ISOPROPYL-3-METHYLPHENOL? - Chemical Supplier Unilong. (2023).

- Products - 2a biotech. (n.d.).

- 4-Isopropyl-3-methylphenol - Santa Cruz Biotechnology. (n.d.).

- Notes: Synthesis of 2-Isopropyl-4-methoxyphenol. (n.d.).

- WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Application Notes and Protocols for 3-tert-Butyl-4-methoxyphenol in Cosmetic and Pharmaceutical Formulations - Benchchem. (n.d.).

- Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (2017).

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019).

- Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017).

- 2-Isopropyl-4-methoxyphenol | 13522-86-6 - Sigma-Aldrich. (n.d.).

- Ellagic Acid (Gallogen, Lagistase, TBBD, CAS Number: 476-66-4) | Cayman Chemical. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. db-thueringen.de [db-thueringen.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2abiotech.net [2abiotech.net]

- 6. 3-Isopropyl-4-methylphenol | C10H14O | CID 138204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Do You Know 4-ISOPROPYL-3-METHYLPHENOL? - Chemical Supplier Unilong [unilongindustry.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 17. caymanchem.com [caymanchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. cdn.chemservice.com [cdn.chemservice.com]

- 21. fishersci.com [fishersci.com]

3-Isopropyl-4-methoxyphenol synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-4-methoxyphenol

Introduction

3-Isopropyl-4-methoxyphenol, a substituted phenol derivative, is a molecule of significant interest in the fields of fine chemical and pharmaceutical synthesis. Its structure, featuring a phenol ring with ortho-isopropyl and para-methoxy substituents, makes it a valuable intermediate for the development of more complex molecules, including potential thyroxine analogs and other bioactive compounds.[1][2] The strategic placement of its functional groups presents a distinct synthetic challenge, primarily centered on achieving high regioselectivity during the alkylation of the aromatic ring.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the synthetic pathways to 3-isopropyl-4-methoxyphenol. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, evaluates the strengths and limitations of various routes, and offers detailed, field-proven protocols. We will navigate the complexities of electrophilic aromatic substitution on activated phenol rings, from traditional acid-catalyzed methods to modern, highly selective catalytic systems.

Chapter 1: The Challenge of Regioselectivity in Phenol Alkylation

The synthesis of specifically substituted phenols like 3-isopropyl-4-methoxyphenol is fundamentally governed by the principles of electrophilic aromatic substitution. The starting material of choice, 4-methoxyphenol (also known as Mequinol or hydroquinone monomethyl ether), possesses two powerful activating groups: the hydroxyl (-OH) and the methoxy (-OCH₃).[3][4] Both are strongly ortho-, para-directing, meaning they activate the positions ortho and para to themselves towards electrophilic attack.

In 4-methoxyphenol, the positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy group (C3 and C5) are activated. The para position relative to the hydroxyl is occupied by the methoxy group, and vice-versa. The hydroxyl group is generally a more powerful activating group than the methoxy group. This electronic landscape complicates direct alkylation, as the incoming electrophile (an isopropyl group) can potentially add at multiple sites, leading to a mixture of isomers that are often difficult to separate.

The classical Friedel-Crafts alkylation, a cornerstone of aromatic chemistry, is notoriously fraught with challenges that are amplified in highly activated systems like phenols.[5][6][7] These limitations include:

-

Poor Regioselectivity: The reaction often yields a mixture of ortho- and para-substituted products. In the case of 4-methoxyphenol, substitution is desired at the C3 position (ortho to -OH and meta to -OCH₃), which is electronically less favored than other positions.

-

Polyalkylation: The initial alkylation product is often more nucleophilic than the starting material, leading to the addition of multiple alkyl groups.[8]

-

Carbocation Rearrangement: The use of primary alkyl halides or alcohols can lead to carbocation rearrangements to form more stable secondary or tertiary carbocations before attacking the ring. (This is not an issue when using isopropanol or 2-chloropropane, which directly form the stable isopropyl cation).

These inherent difficulties necessitate the exploration of advanced synthetic strategies that can override the natural electronic preferences of the substrate to achieve the desired 3-isopropyl isomer with high fidelity.

Chapter 2: Pathway I - Direct ortho-Alkylation of 4-Methoxyphenol

The most direct conceptual route to 3-isopropyl-4-methoxyphenol is the isopropylation of 4-methoxyphenol. This chapter examines several methodologies for achieving this transformation, ranging from conventional approaches to modern, selective techniques.

Section 2.1: Conventional Acid-Catalyzed Alkylation (Baseline Method)

The traditional Friedel-Crafts approach involves treating the phenol with an alkylating agent, such as isopropyl alcohol or propene, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The acid protonates the alcohol, facilitating the loss of water to form an isopropyl carbocation, which then acts as the electrophile.

Causality of Experimental Design: The use of strong protic acids is a standard method for generating carbocations from alcohols for Friedel-Crafts reactions.[5] However, the harsh acidic conditions and high reactivity of the phenol ring often lead to poor outcomes. Attempts to synthesize 2-isopropyl-4-methoxyphenol (an alternative numbering for the same molecule) using these conditions have been reported to result in very low yields, on the order of just 3%, along with the formation of complex mixtures that are difficult to purify by fractional distillation.[1] These poor results are attributed to the aforementioned lack of regioselectivity and potential for side reactions like sulfonation or polymerization under strong acid catalysis.

Experimental Protocol: Acid-Catalyzed Isopropylation of 4-Methoxyphenol This protocol is provided as a baseline representation of a traditional method and is expected to have low yield and selectivity as documented in the literature.[1]

-

Reaction Setup: To a well-stirred solution of 75% (v/v) sulfuric acid (1200 mL), slowly introduce 4-methoxyphenol (e.g., 100 g, 0.806 mol). Maintain the temperature at 45°C.

-

Addition of Alkylating Agent: Over a period of 3 hours, slowly add isopropyl alcohol (e.g., 77.5 mL, 1.01 mol) to the reaction mixture, ensuring the temperature remains constant at 45°C.

-

Reaction Monitoring: Stir the mixture at 45°C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Pour the reaction mixture over a large volume of crushed ice. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 500 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The resulting crude oil is then subjected to fractional distillation under vacuum to attempt isolation of the product.

| Parameter | Value / Condition | Reference |

| Starting Material | 4-Methoxyphenol | [1] |

| Alkylating Agent | Isopropyl Alcohol | [1] |

| Catalyst | Sulfuric Acid or Phosphoric Acid | [1] |

| Temperature | ~45°C | [1] |

| Reported Yield | ~3% | [1] |

| Key Limitation | Poor yield, complex mixture of byproducts | [1] |

| Table 1: Summary of Conventional Acid-Catalyzed Alkylation. |

Visualization of Alkylation Pathways

Figure 1: Reaction outcome of conventional acid-catalyzed isopropylation of 4-methoxyphenol.

Section 2.2: Advanced Selective Method - Rhenium-Catalyzed ortho-Alkylation

To overcome the limitations of classical Friedel-Crafts chemistry, modern catalytic systems have been developed that offer exceptional regioselectivity. Rhenium carbonyl complexes, such as dirhenium decacarbonyl (Re₂(CO)₁₀), have emerged as highly effective catalysts for the exclusive ortho-alkylation of phenols using alkenes.[9]

Causality of Experimental Design: The mechanism of rhenium-catalyzed ortho-alkylation is distinct from the Friedel-Crafts pathway. It is believed to proceed through a coordinative mechanism involving the phenolic hydroxyl group. The phenol coordinates to the rhenium center, which then facilitates a directed reaction with the alkene (propene in this case) at the ortho position. This directed pathway ensures that alkylation occurs exclusively at the position adjacent to the hydroxyl group and prevents polyalkylation, as the mono-alkylated product is less reactive under these conditions.[9] This method offers a powerful tool for synthesizing sterically hindered and electronically disfavored ortho-alkylated phenols.

Experimental Protocol: Rhenium-Catalyzed ortho-Alkylation This protocol is adapted from a general procedure for the rhenium-catalyzed ortho-alkylation of phenols.[9]

-

Reaction Setup: In a high-pressure autoclave or a sealed heavy-walled glass tube, combine 4-methoxyphenol (1.0 mmol), dirhenium decacarbonyl (Re₂(CO)₁₀, 0.02 mmol, 2 mol%), and a suitable solvent like toluene (2.0 mL).

-

Introduction of Alkene: Cool the vessel, evacuate, and backfill with propene gas to the desired pressure (e.g., 5-10 atm), or add a liquid source of propene.

-

Reaction Conditions: Seal the vessel and heat the mixture to 180°C in an oil bath for 24 hours.

-

Workup: After cooling the reaction vessel to room temperature, carefully vent any excess propene. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 3-isopropyl-4-methoxyphenol.

Visualization of Rhenium-Catalyzed Pathway

Figure 2: Rhenium-catalyzed selective ortho-alkylation workflow.

Section 2.3: Green Chemistry Approach - Catalyst-Free Alkylation in Supercritical Water

An innovative and environmentally benign approach to phenol alkylation utilizes supercritical water (scH₂O) as both the solvent and a catalyst promoter.[10][11] At temperatures and pressures above its critical point (374°C, 22.1 MPa), water exhibits unique properties, acting as a non-polar solvent that is completely miscible with organic compounds like phenols and alcohols.

Causality of Experimental Design: In supercritical water, the reaction between a phenol and an alcohol like 2-propanol can proceed without any added catalyst. The proposed mechanism involves the dehydration of 2-propanol to propene, facilitated by the water medium. Subsequently, the phenol itself participates in the alkylation reaction with propene. The high ortho-selectivity observed under these conditions is attributed to a cage effect of the water molecules around the hydroxyl group, directing the incoming electrophile to the adjacent position.[10][11] This method avoids the use of hazardous acids or expensive metal catalysts, aligning with the principles of green chemistry.

Experimental Protocol: Alkylation in Supercritical Water This protocol is based on general procedures for ortho-selective alkylation of phenols in supercritical water.[11]

-

Reactor Loading: A high-pressure, high-temperature stainless-steel batch reactor is charged with 4-methoxyphenol, 2-propanol (in a molar excess, e.g., 3:1 ratio to phenol), and deionized water. The amount of water is calculated to achieve the desired density at the reaction temperature.

-

Reaction Conditions: The reactor is sealed, purged with an inert gas like nitrogen, and then heated to the target temperature (e.g., 400°C / 673 K). The pressure will rise as the temperature increases.

-

Reaction Execution: The mixture is held at the reaction temperature with stirring for a specified duration (e.g., 1-4 hours).

-

Cooling and Depressurization: The reactor is rapidly cooled to room temperature, and the pressure is carefully released.

-

Workup and Purification: The reaction mixture is removed from the reactor and extracted with an organic solvent (e.g., ethyl acetate). The organic phase is washed, dried, and concentrated. The product is then purified via column chromatography or distillation.

Chapter 3: Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on a balance of factors including yield, selectivity, cost, safety, and environmental impact. The table below provides a comparative summary of the direct alkylation methods discussed.

| Feature | Acid Catalysis | Rhenium Catalysis | Supercritical Water |

| Selectivity | Very Low (mixture of isomers) | Excellent (exclusive ortho) | Very High (ortho selective) |

| Yield | Very Low (~3%) | Good to Excellent | Good to Very Good |

| Catalyst | H₂SO₄ / H₃PO₄ | Re₂(CO)₁₀ | None (scH₂O as medium) |

| Conditions | Moderate Temp. (45°C) | High Temp. (180°C), Pressure | High Temp. (400°C), High Pressure |

| Cost | Low (cheap reagents) | High (expensive catalyst) | High (capital equipment cost) |

| Safety | Corrosive acid handling | Toxic metal catalyst, high temp. | High pressure/temp. operation |

| Green Profile | Poor (acid waste) | Poor (heavy metal waste) | Excellent (water as solvent) |

| Table 2: Comparative analysis of direct alkylation pathways for 3-isopropyl-4-methoxyphenol. |

Chapter 4: Characterization

Once synthesized, the identity and purity of 3-isopropyl-4-methoxyphenol must be confirmed using standard analytical techniques. While detailed spectral data is sparsely reported, characterization would typically involve:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the phenol and C-O stretches of the ether.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Physical Constants: Measurement of boiling point under vacuum, as reported in some literature.[1]

Conclusion

The synthesis of 3-isopropyl-4-methoxyphenol is a prime example of the challenges and innovations in modern organic synthesis. While traditional acid-catalyzed Friedel-Crafts alkylation of 4-methoxyphenol is largely ineffective, yielding the target compound in minimal amounts[1], advanced methodologies offer highly viable and selective solutions.

For laboratory-scale synthesis where high purity and selectivity are paramount, rhenium-catalyzed ortho-alkylation stands out as a superior method, despite the cost of the catalyst.[9] For applications where environmental impact is a primary concern and investment in specialized high-pressure equipment is feasible, catalyst-free synthesis in supercritical water represents a cutting-edge, green alternative.[10][11] The selection of the optimal pathway will ultimately be guided by the specific requirements of the research or development program, balancing the need for efficiency, purity, scalability, and sustainability.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]

- 3. 4-甲氧基苯酚 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Mequinol - Wikipedia [en.wikipedia.org]

- 5. theochem.mercer.edu [theochem.mercer.edu]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 8. scribd.com [scribd.com]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

3-Isopropyl-4-methoxyphenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Isopropyl-4-methoxyphenol, a substituted phenol of interest in various scientific domains. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, and anticipated biological activities, with a focus on its potential as an antioxidant and anti-inflammatory agent. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile, empowering researchers with the foundational knowledge for their investigations.

Core Compound Identification

CAS Number: 13523-62-1[1]

Molecular Formula: C₁₀H₁₄O₂

Molecular Weight: 166.22 g/mol [1]

Synonyms: 4-Methoxy-3-isopropylphenol

Physicochemical Characteristics

The structural attributes of 3-Isopropyl-4-methoxyphenol, namely the hydroxyl, isopropyl, and methoxy groups attached to the benzene ring, dictate its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value/Description | Source/Rationale |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on the properties of similar phenolic compounds. |

| Boiling Point | Not explicitly reported. Predicted to be in the range of 250-270 °C at atmospheric pressure. | Extrapolated from isomers and related structures. |

| Melting Point | Not explicitly reported. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and acetone, with limited solubility in water. | The phenolic hydroxyl group allows for some hydrogen bonding with water, but the overall nonpolar character from the isopropyl group and benzene ring dominates. |

| pKa | Estimated to be around 10-11. | The electron-donating nature of the isopropyl and methoxy groups is expected to slightly increase the pKa compared to phenol. |

Spectroscopic Data: While specific spectra for 3-Isopropyl-4-methoxyphenol are not widely published, a commercial supplier indicates the availability of NMR, HPLC, LC-MS, and UPLC data.[1] Researchers can anticipate characteristic signals in ¹H and ¹³C NMR spectra corresponding to the aromatic protons, the methoxy group, and the isopropyl group. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Purification

Proposed Synthetic Pathway: Friedel-Crafts Alkylation of 4-Methoxyphenol

The most direct approach to synthesizing 3-Isopropyl-4-methoxyphenol is through the Friedel-Crafts alkylation of 4-methoxyphenol with an isopropylating agent.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Isopropyl-4-methoxyphenol via Friedel-Crafts alkylation.

Experimental Protocol (Hypothetical)

Materials:

-

4-Methoxyphenol

-

Isopropyl alcohol (or 2-chloropropane)

-

Concentrated sulfuric acid (or phosphoric acid)

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in a suitable solvent such as dichloromethane.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Alkylation: While stirring, add the isopropylating agent (e.g., isopropyl alcohol) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding it to a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product, which will likely be a mixture of ortho- and meta-isopropyl isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

The use of an acid catalyst is essential to generate the isopropyl carbocation from the alkylating agent, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring.

-

The choice of solvent and temperature can influence the regioselectivity of the alkylation.

-

Purification is critical to separate the desired 3-isopropyl isomer from the potentially more sterically favored 2-isopropyl isomer and any unreacted starting materials.

Anticipated Biological Activity and Mechanism of Action

Direct studies on the biological effects of 3-Isopropyl-4-methoxyphenol are not extensively documented. However, its structural similarity to other well-characterized phenolic antioxidants, particularly 3-tert-butyl-4-methoxyphenol (a major component of the commercial antioxidant BHA), allows for informed predictions of its potential biological activities.

Antioxidant Activity

Phenolic compounds are known to exhibit antioxidant properties primarily through their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.

Diagram of the Antioxidant Mechanism

Caption: General mechanism of antioxidant action for phenolic compounds.

The resulting phenoxy radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring. The presence of the electron-donating isopropyl and methoxy groups is expected to further stabilize this radical, enhancing the antioxidant capacity of 3-Isopropyl-4-methoxyphenol.

Potential Anti-inflammatory Effects

Oxidative stress is intricately linked with inflammation. By scavenging reactive oxygen species (ROS), antioxidants can modulate inflammatory signaling pathways. It is plausible that 3-Isopropyl-4-methoxyphenol could exhibit anti-inflammatory properties by inhibiting the activation of pro-inflammatory transcription factors and the expression of inflammatory mediators.

Safety and Toxicology

-

Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns upon prolonged contact.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Aquatic Toxicity: Potentially toxic to aquatic life.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Isopropyl-4-methoxyphenol is a substituted phenol with a well-defined chemical identity. While specific experimental data on its synthesis and biological activity are limited, this guide provides a scientifically grounded framework for its properties and potential applications based on the established chemistry and biology of its close structural analogs. The proposed synthetic route offers a practical starting point for its preparation, and the predicted antioxidant and anti-inflammatory activities warrant further investigation, particularly in the context of drug discovery and development. As with any chemical compound, appropriate safety precautions must be observed during its handling and use.

References

Sources

Biological activity of 3-Isopropyl-4-methoxyphenol

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Isopropyl-4-methoxyphenol

Abstract

3-Isopropyl-4-methoxyphenol is a phenolic compound whose specific biological activities are not extensively documented in current scientific literature. However, its structural similarity to well-characterized isomers and related methoxyphenolic compounds allows for a predictive analysis of its potential therapeutic properties. This guide synthesizes available data on structurally analogous molecules—including 4-isopropyl-3-methylphenol (IPMP), thymol, and various methoxyphenols—to build a robust hypothesis regarding the antimicrobial, antioxidant, and anti-inflammatory potential of 3-Isopropyl-4-methoxyphenol. We present inferred mechanisms of action, detailed protocols for experimental validation, and a summary of the toxicological profiles of related compounds to provide a comprehensive resource for researchers and drug development professionals.

Introduction: A Structure-Activity Relationship (SAR) Approach

3-Isopropyl-4-methoxyphenol belongs to the family of substituted phenols, a class of compounds renowned for a wide spectrum of biological activities. Its core structure consists of a benzene ring functionalized with a hydroxyl group, a methoxy group, and an isopropyl group. While direct experimental data on this specific isomer (CAS 13523-62-1) is sparse[1][2], its chemical architecture is a composite of features found in extensively studied molecules.

-

Phenolic Hydroxyl Group: The cornerstone of its predicted activity, the -OH group, is a potent hydrogen donor, critical for antioxidant and free-radical scavenging activities. It also plays a key role in disrupting microbial cell membranes.

-

Isopropyl Group: This bulky alkyl group enhances lipophilicity, which can facilitate passage through cellular membranes, potentially increasing antimicrobial efficacy.

-

Methoxy Group: The -OCH₃ group modulates the electronic properties of the phenol ring, influencing the bond dissociation energy of the hydroxyl proton and thus its antioxidant capacity.

This guide will, therefore, leverage a Structure-Activity Relationship (SAR) framework to forecast the biological profile of 3-Isopropyl-4-methoxyphenol, providing a foundational basis for future empirical investigation.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of its structural relatives, 3-Isopropyl-4-methoxyphenol is predicted to exhibit significant antimicrobial, antioxidant, and anti-inflammatory properties.

Potent Antimicrobial and Anti-Biofilm Activity

The isomer 4-Isopropyl-3-methylphenol (IPMP), also known as o-Cymen-5-ol, demonstrates powerful and broad-spectrum antimicrobial functions against bacteria, yeasts, and molds.[3][4] It is widely used as a preservative and disinfectant in cosmetics and quasi-drugs.[4][5]

Inferred Mechanism of Action: Phenolic compounds typically exert their antimicrobial effect by partitioning into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, increases permeability, and leads to the leakage of essential intracellular components like ions and ATP, ultimately causing cell death. The isopropyl group on 3-Isopropyl-4-methoxyphenol is expected to enhance this lipophilic interaction.

Below is a proposed workflow for how phenolic compounds disrupt microbial cell function.

Caption: Proposed mechanism of antimicrobial action for phenolic compounds.

Comparative Antimicrobial Efficacy: The following table summarizes the known activity of a closely related isomer, which serves as a benchmark for predicted efficacy.

| Compound | Target Organisms | Activity | Reference |

| 4-Isopropyl-3-methylphenol (IPMP) | Bacteria, Yeasts, Molds, some Viruses | Potent bactericidal and antimicrobial | [3][4] |

| Thymol (isomer) | Staphylococcus aureus, E. coli, Salmonella enterica | Broad-spectrum antibacterial | [6] |

Antioxidant and Radical-Scavenging Properties

Methoxyphenolic compounds are recognized for their antioxidant capabilities.[7][8] This activity is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.

Inferred Mechanism of Action: The antioxidant potential is dictated by the O-H bond dissociation enthalpy (BDE). The presence and position of the methoxy and isopropyl groups on the aromatic ring electronically influence this BDE. The resulting phenoxyl radical must be stable to prevent it from becoming a pro-oxidant. Dimerization of phenoxyl radicals is a potential pathway for forming stable, non-reactive species.[9] Studies on p-methoxyphenol dimers have shown they possess enhanced antioxidative activity compared to their monomers.[9]

Caption: Free-radical scavenging mechanism via hydrogen atom transfer (HAT).

Anti-inflammatory Effects

Various methoxyphenolic compounds have demonstrated significant anti-inflammatory activity.[10] Studies on human airway cells have shown that they can inhibit the production of numerous inflammatory mediators, including cytokines (TNF-α, IL-6, IL-8) and chemokines.[10]

Inferred Mechanism of Action: The anti-inflammatory effects are likely multifactorial. Key pathways implicated for related compounds include:

-

Inhibition of Pro-inflammatory Enzymes: Suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical for the production of inflammatory mediators like nitric oxide and prostaglandins.[11][12]

-

Modulation of Signaling Pathways: Interference with the activation of key inflammatory signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[10][11][13]

-

Post-transcriptional Regulation: A novel mechanism observed for methoxyphenols is the inhibition of the RNA-binding protein HuR, which normally stabilizes the mRNA of pro-inflammatory cytokines, thereby preventing their translation.[10]

Caption: Predicted inhibition of the LPS-induced NF-κB inflammatory pathway.

Proposed Experimental Protocols for Validation

To empirically validate the predicted activities of 3-Isopropyl-4-methoxyphenol, the following standardized protocols are recommended.

Protocol 1: DPPH Free Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of 3-Isopropyl-4-methoxyphenol in methanol (e.g., 10 mM). Create a dilution series (e.g., 0.01, 0.1, 0.5, 1, 2 mM).

-

Use Ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of the test compound or control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible microbial growth.

Methodology:

-

Preparation of Inoculum:

-

Culture a target microorganism (e.g., S. aureus ATCC 29213) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Procedure:

-

In a 96-well plate, perform a two-fold serial dilution of 3-Isopropyl-4-methoxyphenol in the broth, starting from a high concentration (e.g., 1024 µg/mL).

-

Add 100 µL of the standardized microbial inoculum to each well.

-

Include a positive control (broth + inoculum) and a negative control (broth only).

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory effect by quantifying the inhibition of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of 3-Isopropyl-4-methoxyphenol for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

-

Toxicology and Safety Considerations (Inferred)

The safety profile of 3-Isopropyl-4-methoxyphenol is unknown. However, data from isomers and related phenols provide critical guidance for handling and future development.

-

Low Irritation Potential (Predicted): Its isomer, IPMP, is noted for being almost non-irritating, with a low skin allergy rate, making it suitable for cosmetic applications.[4]

-

Corrosivity and Irritation Hazards: In contrast, other related compounds, such as 4-Isopropyl-3-methylphenol in concentrated form, are classified as causing severe skin burns and eye damage.[14][15] Safety data for 4-methoxyphenol also indicates it can cause serious eye irritation and may cause an allergic skin reaction.[16]

-

Carcinogenicity Concerns: A significant concern arises from studies on 4-methoxyphenol, which demonstrated unequivocal forestomach carcinogenicity in F344 rats when administered long-term in the diet.[17] This finding underscores the absolute necessity of rigorous toxicological evaluation for any new structural analogue.

Summary of Known Hazards for Related Compounds:

| Compound | Hazard Classification | Reference |

| 4-Isopropyl-3-methylphenol | Causes severe skin burns and eye damage. Toxic to aquatic life. | [14] |

| 4-Methoxyphenol | Harmful if swallowed. Causes serious eye irritation. May cause an allergic skin reaction. Shown to be carcinogenic in rats. | [16][17] |

Conclusion and Future Directions

While direct research is limited, a compelling, evidence-based hypothesis can be constructed for the biological activities of 3-Isopropyl-4-methoxyphenol. Based on the well-documented properties of its structural isomers and related methoxyphenols, it is strongly predicted to be a potent antimicrobial, antioxidant, and anti-inflammatory agent.

The true value and potential of this compound, however, remain to be unlocked through empirical research. The experimental protocols outlined in this guide provide a clear roadmap for the initial validation of these predicted activities. Future research should prioritize:

-

Empirical Validation: Conducting the in vitro assays described to confirm and quantify the predicted biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

-

Comprehensive Toxicological Assessment: Performing rigorous safety studies, including cytotoxicity, genotoxicity, and long-term in vivo studies, to establish a complete safety profile.

-

Synergistic Studies: Investigating its potential to act synergistically with existing antibiotics or anti-inflammatory drugs to enhance efficacy and overcome resistance.[6]

This technical guide serves as a foundational blueprint, encouraging the scientific community to explore the promising, yet unverified, therapeutic potential of 3-Isopropyl-4-methoxyphenol.

References

-

Houser, K. R., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(6). Available at: [Link]

-

Unilong Industry. (n.d.). 4-Isopropyl-3-Methylphenol: A Versatile Antimicrobial and Antioxidant. Available at: [Link]

-

Chem Service. (2016). SAFETY DATA SHEET: 4-Isopropyl-3-methylphenol. Available at: [Link]

-

Fujisawa, S., et al. (2004). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Anticancer Research, 24(5A), 3031-3036. Available at: [Link]

-

Zumbado, G. E., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Journal of Undergraduate Chemistry Research, 18(1), 1-5. Available at: [Link]

-

Pinto, C., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4747. Available at: [Link]

-

Unilong Industry. (2023). Do You Know 4-ISOPROPYL-3-METHYLPHENOL? Available at: [Link]

-

Pinto, C., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. Available at: [Link]

-

Lee, J., et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 25(21), 5122. Available at: [Link]

-

Kim, M., et al. (2021). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 31(1), 107-115. Available at: [Link]

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 295-301. Available at: [Link]

-

Pinto, C., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH. Available at: [Link]

-

Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' -tetramethoxychalcone are mediated via Nrf2 and heme oxygenase-1. International Immunopharmacology, 35, 195-203. Available at: [Link]

-

Park, H. J., et al. (2019). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. International Journal of Molecular Sciences, 20(15), 3747. Available at: [Link]

-

PubChem. (n.d.). 3-Isopropyl-4-methylphenol. National Center for Biotechnology Information. Available at: [Link]

-

Choi, K., et al. (2004). Aquatic toxicity of four alkyphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish. ResearchGate. Available at: [Link]

-

Hirose, M., et al. (1988). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Carcinogenesis, 9(8), 1503-1506. Available at: [Link]

-

Rojano, B., et al. (2007). Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxyphenol. National Center for Biotechnology Information. Available at: [Link]

-

European Patent Office. (2019). METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL - EP 3162786 B1. Available at: [Link]

-

2a biotech. (n.d.). 3-ISOPROPYL-4-METHOXYPHENOL. Available at: [Link]

-

Jin, D., et al. (2014). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. ResearchGate. Available at: [Link]

-

Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Available at: [Link]

-

Truzzi, F., et al. (2022). First In Vivo Insights on the Effects of Tempol-Methoxycinnamate, a New UV Filter, as Alternative to Octyl Methoxycinnamate. Cosmetics, 9(4), 81. Available at: [Link]

Sources

- 1. 3-Isopropyl-4-methoxyphenol | 13523-62-1 | Benchchem [benchchem.com]

- 2. 13523-62-1|3-Isopropyl-4-methoxyphenol|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. Do You Know 4-ISOPROPYL-3-METHYLPHENOL? - Chemical Supplier Unilong [unilongindustry.com]

- 5. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]

- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 4-Methoxyphenol: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 9. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Isopropyl-4-methoxyphenol mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Isopropyl-4-methoxyphenol

Preamble: A Note on Scientific Inference

For drug development professionals and researchers, mechanistic clarity is paramount. The specific molecule of interest, 3-Isopropyl-4-methoxyphenol, is a structural isomer of several well-characterized phenolic compounds. However, direct, comprehensive research on this precise isomer is limited in publicly accessible literature.

Therefore, this guide adopts a rigorous, inference-based approach. As a Senior Application Scientist, my directive is to synthesize field-proven insights with established biochemical principles. We will elucidate the putative mechanisms of action for 3-Isopropyl-4-methoxyphenol by examining robust data from its closest structural and functional analogs: specifically, the potent antimicrobial 4-isopropyl-3-methylphenol (IPMP) , the antioxidant 3-tert-butyl-4-methoxyphenol (a BHA isomer) , and various isopropylmethylphenols documented for their effects on melanogenesis. This methodology provides a scientifically grounded and highly probable model of action, while also highlighting areas for future direct investigation.

Core Mechanism I: Antimicrobial and Anti-Biofilm Activity

The primary application space for phenolic isomers like 3-Isopropyl-4-methoxyphenol is in antimicrobial formulations, particularly in cosmetics and oral care where microbial biofilms are a persistent challenge.[1][2] The mechanism extends beyond simple bactericidal activity to the disruption of these complex microbial communities.

Principle of Action: Membrane Disruption and Biofilm Penetration

Phenolic compounds generally exert their antimicrobial effect by disrupting the cytoplasmic membrane of microorganisms. This leads to a loss of membrane integrity, leakage of essential intracellular components, and dissipation of the proton motive force, ultimately causing cell death.

However, the key challenge in many applications is not the planktonic (free-floating) bacteria, but the highly resistant biofilm structures they form.[1] The efficacy of our model compound, 4-isopropyl-3-methylphenol (IPMP), reveals a critical insight into the probable mechanism of 3-Isopropyl-4-methoxyphenol. Research by Lion Corporation demonstrates that IPMP's non-ionic (uncharged) nature is crucial for its ability to penetrate biofilms.[1] Unlike charged molecules that are electrostatically repelled or adsorbed by the extracellular polymeric substance (EPS) of the biofilm surface, non-ionic compounds can diffuse more freely, reaching and killing bacteria deep within the biofilm matrix.[1]

Given that 3-Isopropyl-4-methoxyphenol shares this core phenolic structure and lacks a permanent ionic charge, it is highly probable that it operates via an identical mechanism of biofilm penetration and membrane disruption.

Visualization: Biofilm Penetration Workflow

Caption: Proposed mechanism of biofilm penetration by a non-ionic phenol.

Experimental Protocol: Biofilm Formation Inhibition Assay

This protocol is designed to validate the ability of a test compound to inhibit the formation of biofilms by pathogenic bacteria, such as Staphylococcus aureus or Aggregatibacter actinomycetemcomitans.[3][4]

Objective: To quantify the inhibitory effect of 3-Isopropyl-4-methoxyphenol on bacterial biofilm formation.

Methodology (Crystal Violet Assay): [4]

-

Preparation: Culture the selected bacterial strain overnight in an appropriate broth (e.g., Tryptic Soy Broth). Adjust the bacterial suspension to a concentration of 1 x 10^6 CFU/mL.

-

Treatment: Dispense 100 µL of the bacterial suspension into the wells of a 96-well microtiter plate. Add 100 µL of broth containing serial dilutions of 3-Isopropyl-4-methoxyphenol to achieve the desired final concentrations. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently discard the supernatant from each well. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

-

Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Discard the crystal violet solution and wash the wells thoroughly with running tap water. Air dry the plate completely.

-

Quantification: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the stain. Read the absorbance at 590 nm using a microplate reader.

-

Analysis: Compare the absorbance of the treated wells to the positive control to determine the percentage of biofilm inhibition.

Core Mechanism II: Antioxidant Activity

Phenolic compounds are archetypal antioxidants. Their ability to mitigate oxidative stress is fundamental to their use in preserving product integrity and potentially conferring biological benefits.

Principle of Action: Free Radical Scavenging

The antioxidant mechanism of phenolic compounds like 3-Isopropyl-4-methoxyphenol is centered on the hydroxyl (-OH) group attached to the aromatic ring.[5] This group can donate a hydrogen atom to an unstable free radical, neutralizing it and terminating the damaging oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making it relatively unreactive and unable to propagate further oxidation. The presence of electron-donating groups, such as the isopropyl and methoxy groups on the ring, further enhances this radical-scavenging ability.

Quantitative Comparison of Related Antioxidants

To contextualize the potential potency of 3-Isopropyl-4-methoxyphenol, we can examine comparative data for a structurally similar BHA isomer (3-tert-Butyl-4-methoxyphenol) against the widely used antioxidant Butylated Hydroxytoluene (BHT).

| Antioxidant Assay | 3-tert-Butyl-4-methoxyphenol (BHA Isomer) | Butylated Hydroxytoluene (BHT) | Key Observation |

| DPPH Radical Scavenging (IC50) | 0.0052 mg/mL[5] | 0.011 mg/mL[5] | The methoxyphenol demonstrated significantly more potent radical scavenging activity (lower IC50 is better).[5] |

| Ferric Reducing Antioxidant Power (FRAP) | 12341 µmol Fe²⁺/g[5] | 9928 µmol Fe²⁺/g[5] | The methoxyphenol showed a superior ability to donate electrons (reduce ferric iron).[5] |

This data strongly suggests that the methoxyphenol scaffold, which is present in 3-Isopropyl-4-methoxyphenol, is highly effective at neutralizing free radicals.

Visualization: Free Radical Scavenging

Caption: General mechanism of free radical neutralization by a phenolic antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the IC50 value of 3-Isopropyl-4-methoxyphenol, representing its potency in scavenging the stable DPPH free radical.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of 3-Isopropyl-4-methoxyphenol in methanol and create a series of dilutions.

-

Reaction: In a 96-well plate, add 50 µL of each antioxidant dilution to 150 µL of the DPPH solution. For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm. The purple DPPH solution becomes colorless/yellow as the radical is scavenged.

-

Calculation: Calculate the percentage of scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

IC50 Determination: Plot the percentage of scavenging activity against the antioxidant concentration. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals, determined via regression analysis.[5]

Core Mechanism III: Tyrosinase Inhibition

The regulation of melanin synthesis is a cornerstone of dermatological and cosmetic science. The primary target for agents that lighten skin or treat hyperpigmentation is the enzyme tyrosinase.

Principle of Action: Suppression of Melanogenesis

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the biosynthesis of melanin.[6][7] It first hydroxylates L-tyrosine to L-DOPA (3,4-dihydroxy-L-phenylalanine) and then oxidizes L-DOPA to dopaquinone.[6] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin pigments.

Inhibitors can block this pathway, preventing the formation of melanin. A US patent demonstrates that "isopropylmethylphenol" functions as a potent tyrosinase inhibitor, suppressing melanin production at concentrations lower than those used for its bactericidal effects.[6] The patent data shows a concentration-dependent inhibition of DOPA oxidase activity.[6] Given that 3-Isopropyl-4-methoxyphenol is an isomer of the compounds described, it is a strong candidate to exhibit the same mechanism of action, likely by competing with the natural substrate (L-tyrosine or L-DOPA) for the active site of the enzyme.

Visualization: Melanin Synthesis and Inhibition

Sources

- 1. Our Strengths | Lion at a Glance | Investor Relations | Lion Corporation [lion.co.jp]

- 2. nbinno.com [nbinno.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Antimicrobial effect of oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol against intraoral pathogenic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US20140112878A1 - Tyrosinase Inhibitor - Google Patents [patents.google.com]

- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Isopropyl-4-methoxyphenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Isopropyl-4-methoxyphenol, a key aromatic compound with applications in various fields, including flavor and fragrance, and as an intermediate in the synthesis of more complex molecules. Due to the limited availability of directly published experimental spectra for this specific isomer, this guide synthesizes data from structurally related compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Isopropyl-4-methoxyphenol. This approach, rooted in the principles of structure-activity relationships, offers valuable insights for researchers, scientists, and drug development professionals in identifying and characterizing this molecule.

Molecular Structure and Spectroscopic Overview

3-Isopropyl-4-methoxyphenol possesses a phenol ring substituted with an isopropyl group at position 3 and a methoxy group at position 4. This substitution pattern dictates the electronic environment of each atom and, consequently, its unique spectroscopic signature. The elucidation of this structure relies on the synergistic interpretation of data from various spectroscopic techniques, each providing a unique piece of the structural puzzle.

The following sections will delve into the predicted spectroscopic data for 3-Isopropyl-4-methoxyphenol, drawing parallels with analogous compounds such as 4-methoxyphenol, 3-isopropylphenol, and 4-isopropylanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecule's carbon-hydrogen framework can be constructed.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Isopropyl-4-methoxyphenol in a common solvent like deuterated chloroform (CDCl₃) is expected to exhibit distinct signals for the aromatic protons, the isopropyl group, the methoxy group, and the phenolic hydroxyl proton. The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring, with data from related compounds providing a strong foundation for these predictions.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (H-2) | 6.75 - 6.85 | d | ~2.0 |

| Aromatic H (H-5) | 6.65 - 6.75 | d | ~8.5 |

| Aromatic H (H-6) | 6.55 - 6.65 | dd | ~8.5, 2.0 |

| Isopropyl CH | 3.10 - 3.30 | sept | ~7.0 |

| Isopropyl CH₃ | 1.15 - 1.25 | d | ~7.0 |

| Methoxy OCH₃ | 3.75 - 3.85 | s | - |

| Phenolic OH | 4.50 - 5.50 | s (broad) | - |

Causality behind Predictions:

-

Aromatic Protons: The electron-donating methoxy and hydroxyl groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The ortho and para relationships of the protons to these groups, and to the isopropyl group, determine their specific chemical shifts and coupling patterns. The predicted values are an amalgamation of observations from 4-methoxyphenol and 3-isopropylphenol.[1][2]

-

Isopropyl Group: The septet for the methine proton and the doublet for the methyl protons are characteristic of an isopropyl group. Their chemical shifts are influenced by the aromatic ring and are estimated based on data for 3-isopropylphenol and 4-isopropylanisole.[2][3]

-

Methoxy Group: The singlet for the methoxy protons is expected in the typical region for aryl methyl ethers, as seen in 4-methoxyphenol and 4-isopropylanisole.[1][3]

-

Phenolic Proton: The chemical shift of the phenolic hydroxyl proton is highly dependent on concentration and solvent and is expected to be a broad singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of 3-Isopropyl-4-methoxyphenol. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-1 (C-OH) | 145.0 - 147.0 |

| Aromatic C-2 | 114.0 - 116.0 |

| Aromatic C-3 (C-isopropyl) | 138.0 - 140.0 |

| Aromatic C-4 (C-OCH₃) | 148.0 - 150.0 |

| Aromatic C-5 | 112.0 - 114.0 |

| Aromatic C-6 | 118.0 - 120.0 |

| Isopropyl CH | 26.0 - 28.0 |

| Isopropyl CH₃ | 22.0 - 24.0 |

| Methoxy OCH₃ | 55.0 - 57.0 |

Causality behind Predictions:

-

The chemical shifts are estimated by considering the substituent effects of the -OH, -OCH₃, and isopropyl groups on the benzene ring. Data from 4-methoxyphenol, 3-isopropylphenol, and 4-isopropylanisole were used as references.[4][5][6] The carbons bearing the oxygen functionalities (C-1 and C-4) are expected to be the most downfield among the aromatic signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 3-Isopropyl-4-methoxyphenol will show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| Phenolic O-H | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2970 | Stretching |

| Aromatic C=C | 1500 - 1600 | Stretching |

| C-O (phenol) | 1200 - 1260 | Stretching |

| C-O (ether) | 1020 - 1080 (asymmetric) & 1180-1220 (symmetric) | Stretching |

| Aromatic C-H | 690 - 900 | Out-of-plane bending |

Causality behind Predictions:

-

The broad O-H stretching band is a hallmark of phenols due to hydrogen bonding.[7]

-

The C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will appear in their characteristic regions.

-

The C-O stretching vibrations for the phenolic hydroxyl and the methoxy ether will be distinct and are predicted based on the spectra of 4-methoxyphenol and other substituted phenols and anisoles.[8]

-

The pattern of out-of-plane C-H bending can provide clues about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural elucidation. For 3-Isopropyl-4-methoxyphenol (molar mass: 166.22 g/mol ), electron ionization (EI) would likely be used.

| m/z | Predicted Fragment Ion | Interpretation |

| 166 | [M]⁺ | Molecular ion |

| 151 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl or methoxy group |

| 136 | [M - C₂H₆]⁺ | Loss of ethane from the isopropyl group |

| 123 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 109 | [M - C₃H₇ - CH₂]⁺ | Subsequent fragmentation |

Causality behind Predictions:

-

The molecular ion peak at m/z 166 is expected to be observed.

-

A prominent peak at m/z 151, corresponding to the loss of a methyl radical (•CH₃), is highly probable due to the formation of a stable benzylic cation. This is a common fragmentation pathway for compounds with isopropyl or methoxy groups.[9][10]

-

The loss of the entire isopropyl group (a fragment of 43 amu) would lead to a peak at m/z 123.

-

Further fragmentation of the aromatic ring can also occur, but the aforementioned fragments are expected to be the most significant.

Experimental Protocols

To obtain the spectroscopic data discussed above, the following general experimental protocols can be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Isopropyl-4-methoxyphenol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-